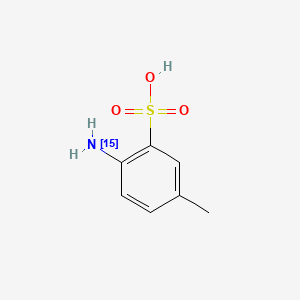

2-(15N)azanyl-5-methylbenzenesulfonic acid

Description

2-(15N)Azanyl-5-methylbenzenesulfonic acid is a benzenesulfonic acid derivative featuring a methyl substituent at the 5th position and a 15N-labeled azanyl (-NH2) group at the 2nd position. This compound belongs to the sulfonic acid family, characterized by strong acidity (pKa ≈ −2 to −3) due to the electron-withdrawing sulfonic acid group (-SO3H). The 15N isotopic label enhances its utility in tracer studies, enabling precise tracking of nitrogen pathways in chemical, environmental, or biological systems .

Synthetically, analogous sulfonic acids and sulfonamides are prepared via reactions involving sulfonyl chlorides, guanidine derivatives, and condensation agents like glacial acetic acid or 1,4-dioxane (e.g., and describe methods for synthesizing structurally related sulfonamides). These procedures typically involve refluxing precursors with aromatic carboxylic acids, yielding stable crystalline products .

Properties

Molecular Formula |

C7H9NO3S |

|---|---|

Molecular Weight |

188.21 g/mol |

IUPAC Name |

2-(15N)azanyl-5-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H9NO3S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)/i8+1 |

InChI Key |

LTPSRQRIPCVMKQ-VJJZLTLGSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)[15NH2])S(=O)(=O)O |

Canonical SMILES |

CC1=CC(=C(C=C1)N)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(15N)azanyl-5-methylbenzenesulfonic acid typically involves the introduction of the ^15N isotope into the amino group of 5-methylbenzenesulfonic acid. One common method is the nitration of toluene to produce 4-nitrotoluene, followed by sulfonation to yield 4-nitrotoluene-3-sulfonic acid. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. The final step involves the incorporation of the ^15N isotope .

Industrial Production Methods

Industrial production of 2-(15N)azanyl-5-methylbenzenesulfonic acid follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(15N)azanyl-5-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonic acid group can be reduced to a sulfonamide.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating mixtures (sulfuric acid and nitric acid) are employed.

Major Products

Oxidation: Nitroso and nitro derivatives.

Reduction: Sulfonamide derivatives.

Substitution: Halogenated or nitrated products.

Scientific Research Applications

2-(15N)azanyl-5-methylbenzenesulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.

Medicine: Utilized in diagnostic imaging and as a reference standard in mass spectrometry.

Industry: Applied in the development of new materials and as a standard in quality control processes

Mechanism of Action

The mechanism of action of 2-(15N)azanyl-5-methylbenzenesulfonic acid involves its incorporation into biochemical pathways where nitrogen is a key element. The ^15N isotope acts as a tracer, allowing researchers to follow the movement and transformation of nitrogen within a system. This helps in understanding metabolic processes, enzyme activities, and the interaction of nitrogen-containing compounds with molecular targets .

Comparison with Similar Compounds

Key Differences :

- The sulfonic acid group confers higher acidity compared to sulfonamides, making it more water-soluble and reactive in acidic environments.

- Sulfonamides in and are tailored for bioactivity (e.g., antimicrobial agents), whereas the 15N-labeled sulfonic acid is optimized for isotopic studies .

2.2. 15N-Labeled Nitrogen Sources

15N-labeled compounds like synthetic fertilizers (e.g., 15NH4NO3) and organic amendments (e.g., 15N-cattle slurry, ) serve as critical benchmarks for nitrogen use efficiency (NUE):

| Property | 2-(15N)Azanyl-5-Methylbenzenesulfonic Acid | 15N-Mineral Fertilizer | 15N-Cattle Slurry |

|---|---|---|---|

| N Release Rate | Fast (acidic dissociation) | Fast | Slow (organic N) |

| NUE in Plants | Not studied | High (~60–70%) | Low (~30–40%) |

| Soil Retention | Likely low (ionic mobility) | Moderate | High (immobilized) |

Research Findings :

- Mineral fertilizers exhibit higher NUE than slurries due to rapid mineralization and reduced NH3 volatilization (). For 2-(15N)azanyl-5-methylbenzenesulfonic acid, the ionic nature may lead to faster leaching compared to organic N sources but slower uptake than mineral N .

2.3. 15N-Labeled Amino Acids

Amino acids like glutamine (δ15N ≈ +5‰ to +15‰ in ecological studies, ) differ fundamentally from sulfonic acids in nitrogen metabolism:

| Property | 2-(15N)Azanyl-5-Methylbenzenesulfonic Acid | 15N-Amino Acids (e.g., glutamine) |

|---|---|---|

| Metabolic Fate | Excreted or degraded | Incorporated into proteins |

| Trophic Signal | Non-trophic (non-proteinogenic) | Trophic (δ15N enriches with diet) |

| Analytical Use | Chemical tracers | Ecological/forensic biomarkers |

Key Insight :

- Amino acid δ15N values reflect trophic position (), while sulfonic acids may serve as inert tracers for industrial or environmental processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.